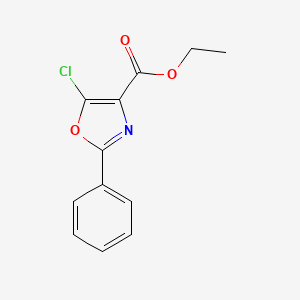

Ethyl 5-chloro-2-phenyloxazole-4-carboxylate

Description

Overview of Oxazole (B20620) Heterocycles in Contemporary Organic Synthesis

Oxazole-based heterocycles are a vital class of compounds in medicinal chemistry and materials science. pharmaguideline.com Their unique five-membered ring structure, containing both an oxygen and a nitrogen atom, imparts a range of chemical properties that make them versatile building blocks in the synthesis of more complex molecules. pharmaguideline.comorganic-chemistry.org Oxazoles are present in numerous natural products and have been incorporated into a wide array of pharmacologically active compounds, demonstrating activities such as antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of diverse oxazole derivatives is a key objective for chemists aiming to explore new therapeutic agents. organic-chemistry.org

The Role of Ester and Halogen Substituents in Oxazole Reactivity and Synthesis

The reactivity of the oxazole ring can be significantly modulated by the presence of various substituents. Ester groups, such as the ethyl carboxylate in the target molecule, are electron-withdrawing groups. When attached to the oxazole ring, an ester group can influence the electron density of the ring system, affecting its susceptibility to electrophilic and nucleophilic attack. For instance, an electron-withdrawing substituent at the C4 position can facilitate nucleophilic attack at the C2 position. pharmaguideline.com

Halogen substituents also play a crucial role in modifying the chemical behavior of oxazoles. acs.org Halogens are electronegative and exert an electron-withdrawing inductive effect. A halogen atom on the oxazole ring can serve as a leaving group in nucleophilic substitution reactions, providing a handle for further functionalization of the molecule. pharmaguideline.com The specific halogen (e.g., chlorine, bromine, iodine) can influence the reactivity, with heavier halogens often being better leaving groups. nih.gov The presence of both an ester and a halogen substituent, as in Ethyl 5-chloro-2-phenyloxazole-4-carboxylate, creates a unique electronic environment that governs its synthetic utility.

Structural and Chemical Relevance of this compound within the Oxazole Family

Table 1: Key Structural Features of this compound

| Feature | Description |

| Core Structure | Oxazole |

| Substituent at C2 | Phenyl |

| Substituent at C4 | Ethyl carboxylate |

| Substituent at C5 | Chlorine |

The arrangement of substituents on the oxazole ring is critical, and different positional isomers can exhibit vastly different chemical and physical properties. In oxazole-4-carboxylates, the position of other substituents relative to the carboxylate group is a key determinant of the molecule's reactivity. For example, the synthesis of specific positional isomers of substituted oxazoles often requires carefully designed synthetic strategies. researchgate.net

The electronic effects of the substituents in this compound are a combination of inductive and resonance effects. The chlorine atom at C5 primarily exerts an electron-withdrawing inductive effect. The phenyl group at C2 can participate in resonance with the oxazole ring, influencing its electron distribution. The interplay of these effects governs the reactivity of the different positions on the oxazole ring towards various reagents. Theoretical studies on substituted 1,3-azoles have shown that both the type and position of substituents significantly impact the aromaticity of the ring system. scilit.com

Table 2: Predicted Electronic Effects of Substituents

| Substituent | Position | Primary Electronic Effect |

| Phenyl | C2 | Resonance and Inductive |

| Ethyl carboxylate | C4 | Electron-withdrawing (Inductive and Resonance) |

| Chlorine | C5 | Electron-withdrawing (Inductive) |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-chloro-2-phenyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-2-16-12(15)9-10(13)17-11(14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNZXALNRQBRMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=N1)C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reaction Pathways of Ethyl 5 Chloro 2 Phenyloxazole 4 Carboxylate

Reactivity of the 5-Chloro Substituent

The chlorine atom at the C-5 position of the oxazole (B20620) ring is the primary site of reactivity, serving as a leaving group in various chemical transformations. Its displacement is facilitated by the electron-withdrawing nature of the adjacent ester group and the inherent electronic properties of the oxazole ring, which can stabilize the intermediates formed during substitution reactions.

Nucleophilic Aromatic Substitution (NAS) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for halo-heterocycles. juniperpublishers.com This type of reaction typically requires an aromatic ring to be activated by electron-withdrawing groups, which stabilize the negative charge of the intermediate Meisenheimer complex. juniperpublishers.comnih.gov In the case of Ethyl 5-chloro-2-phenyloxazole-4-carboxylate, the ethyl carboxylate group at the C-4 position provides such activation.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chloro substituent, leading to the formation of a high-energy anionic intermediate. The aromaticity of the oxazole ring is temporarily disrupted in this step. Subsequently, the leaving group (chloride ion) is eliminated, restoring the aromatic system and yielding the substituted product.

While specific studies on this compound are not prevalent, the reactivity of similar chloro-substituted heterocyclic systems is well-documented. For instance, studies on 5-chloro-2,4,6-trifluoropyrimidine (B1583448) show that it undergoes SNAr with various nitrogen-centered nucleophiles, although regioselectivity can be an issue. beilstein-journals.orgsemanticscholar.org The presence of multiple activating groups (ring nitrogens and fluorine atoms) makes the pyrimidine (B1678525) ring highly susceptible to nucleophilic attack. beilstein-journals.orgsemanticscholar.org By analogy, the oxazole ring in the title compound, activated by the ester group, is expected to react with a variety of nucleophiles such as amines, alkoxides, and thiolates to yield the corresponding 5-substituted oxazole derivatives.

Transition Metal-Catalyzed Cross-Coupling Reactions at C-5

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The 5-chloro position of this compound serves as an excellent electrophilic partner in these transformations, particularly with palladium catalysts.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. This reaction is widely used due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acids.

For oxazole systems, Suzuki coupling has been successfully employed for site-selective elaboration at both the C-4 and C-5 positions. nih.gov In a study involving 2-(phenylsulfonyl)-1,3-oxazole derivatives, 4- and 5-halooxazoles were effectively coupled with various arylboronic acids to produce the corresponding arylated oxazoles. nih.gov It is anticipated that this compound would similarly react with a range of aryl- and vinylboronic acids under standard Suzuki conditions (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalyst and a base like K₂CO₃ or Cs₂CO₃) to yield 5-aryl- or 5-vinyl-2-phenyloxazole-4-carboxylates.

Table 1: Examples of Suzuki-Miyaura Coupling on Heterocyclic Scaffolds

| Electrophile | Organoboron Reagent | Catalyst | Product | Reference |

|---|---|---|---|---|

| 5-Bromoindazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | 5-(Pyrrol-2-yl)-1H-indazole | mdpi.com |

| Benzoyl chloride | Phenylboronic acid | NHC-Pd(II) complex | Benzophenone | nih.gov |

The Stille coupling involves the reaction of an organotin compound (organostannane) with an sp²-hybridized organic halide, catalyzed by palladium. This reaction is known for its tolerance of a wide variety of functional groups and for the fact that the organostannanes are generally stable to air and moisture.

Research on 2-(phenylsulfonyl)-1,3-oxazole derivatives has demonstrated the utility of Stille reactions for the elaboration of the oxazole ring. nih.gov Specifically, a 5-(tri-n-butylstannyl)oxazole was successfully coupled with various aryl, alkenyl, and allyl halides to produce C-5 linked products in good yields. nih.gov Conversely, a 5-halooxazole, such as this compound, would be expected to react with organostannanes like aryltributyltin or vinyltributyltin reagents in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to afford the corresponding 5-substituted products. High selectivity for coupling at bromine over chlorine has been noted in substrates containing both, suggesting that chloro-substrates may require more forcing conditions. rsc.org

The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate. A key advantage of this method is the high reactivity of organozinc reagents, which often allows for milder reaction conditions and coupling of less reactive chlorides. nih.gov Furthermore, organozinc compounds are compatible with a large number of sensitive functional groups. nih.gov

While specific examples on the title compound are scarce, the Negishi coupling is well-suited for heteroaryl systems. Highly active catalyst systems based on palladacycle precatalysts have been developed that allow for the efficient coupling of various heteroaryl halides with heteroarylzinc reagents at room temperature. nih.gov This methodology is particularly useful for preparing heterobiaryls, a common motif in biologically active compounds. nih.gov Therefore, this compound could foreseeably be coupled with arylzinc or alkylzinc reagents using a suitable palladium catalyst to generate a diverse array of 5-substituted oxazoles.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction typically proceeds with high trans selectivity. organic-chemistry.org Intramolecular Heck reactions are particularly useful for constructing ring systems. youtube.com It is plausible that this compound could react with various alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst and a base (e.g., triethylamine) to yield 5-alkenyl-2-phenyloxazole derivatives.

The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds through the coupling of a vinyl or aryl halide with a terminal alkyne. nih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net Copper-free conditions have also been developed. nih.gov This reaction has been successfully applied to various heterocyclic systems, including the synthesis of C4-alkynylisoxazoles from 4-iodoisoxazoles. researchgate.net Given this precedent, this compound is a potential substrate for Sonogashira coupling with terminal alkynes to produce 5-alkynyl-2-phenyloxazole-4-carboxylates, which are valuable intermediates for further synthetic transformations.

Table 2: Summary of Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Expected Product at C-5 |

|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Aryl, Vinyl |

| Stille | R-Sn(Bu)₃ | Aryl, Vinyl, Allyl |

| Negishi | R-ZnCl | Aryl, Alkyl |

| Heck | Alkene | Alkenyl |

Buchwald-Hartwig Amination Analogues

The chloro substituent at the 5-position of the oxazole ring represents a prime site for nucleophilic substitution, particularly through transition metal-catalyzed cross-coupling reactions. Among these, the Buchwald-Hartwig amination stands out as a powerful method for the formation of carbon-nitrogen bonds. lkouniv.ac.in This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.

While specific studies on the Buchwald-Hartwig amination of this compound are not extensively documented in the readily available literature, the general principles of this reaction can be applied to predict its behavior. The chloro group on the electron-deficient oxazole ring is expected to be a viable substrate for this transformation.

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves the oxidative addition of the aryl chloride to a palladium(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the palladium(0) catalyst. lkouniv.ac.in The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle.

Analogous reactions with other 5-chloro-substituted heterocyclic compounds have demonstrated the feasibility of this approach. For instance, the palladium-catalyzed amination of various chloro-substituted pyrazoles and other heterocycles with a range of primary and secondary amines proceeds in good to excellent yields. These examples underscore the potential of applying Buchwald-Hartwig amination conditions to this compound to generate a library of 5-amino-2-phenyloxazole-4-carboxylate derivatives.

Table 1: Plausible Buchwald-Hartwig Amination Reactions of this compound Analogues

| Amine Nucleophile | Expected Product | Potential Catalyst/Ligand System |

| Aniline | Ethyl 5-(phenylamino)-2-phenyloxazole-4-carboxylate | Pd₂(dba)₃ / XPhos |

| Morpholine | Ethyl 5-morpholino-2-phenyloxazole-4-carboxylate | Pd(OAc)₂ / BINAP |

| Benzylamine | Ethyl 5-(benzylamino)-2-phenyloxazole-4-carboxylate | PdCl₂(dppf) |

Note: This table represents predicted outcomes based on the general principles of the Buchwald-Hartwig amination and would require experimental verification.

Reactions of the 4-Carboxylate Ester Group

The ethyl carboxylate group at the 4-position of the oxazole ring is susceptible to a variety of transformations common to esters, including hydrolysis, transesterification, amidation, and reduction.

The hydrolysis of the ethyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Basic hydrolysis, or saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This reaction typically proceeds with heating in an aqueous basic solution, such as sodium hydroxide or potassium hydroxide, to yield the carboxylate salt, which can then be acidified to produce the free carboxylic acid, 5-chloro-2-phenyloxazole-4-carboxylic acid. The stability of the oxazole ring under these conditions is a critical consideration, as harsh basic conditions could potentially lead to ring-opening side reactions. Studies on related 5-hydroxyoxazole-4-carboxylic acid derivatives have shown that they can be unstable towards hydrolytic ring-opening.

Transesterification involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This process is an equilibrium reaction, and to drive it to completion, a large excess of the new alcohol is typically used, or the ethanol (B145695) by-product is removed from the reaction mixture.

For this compound, transesterification can be employed to introduce a variety of different ester functionalities. For example, reaction with methanol (B129727) under acidic or basic conditions would yield mthis compound. This reaction is valuable for modifying the physical and chemical properties of the molecule, such as its solubility or reactivity in subsequent steps.

The direct conversion of the ester to an amide can be achieved by heating with an amine. However, this reaction is often slow and requires high temperatures. A more common approach is a two-step process involving the initial hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This method allows for the synthesis of a wide range of amides, (5-chloro-2-phenyloxazol-4-yl)(substituted-amino)methanones.

Reduction of the ester group can lead to the formation of the corresponding primary alcohol, (5-chloro-2-phenyloxazol-4-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction is usually carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran. Care must be taken during the workup to safely quench the excess reducing agent. Weaker reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters but can be used in combination with certain additives or under specific conditions.

Reactivity of the 2-Phenyl Substituent

The phenyl group at the 2-position of the oxazole ring can undergo electrophilic aromatic substitution reactions. The directing effect of the oxazole ring and the existing substituents on the phenyl ring will determine the position of substitution.

The 2-phenyloxazole (B1349099) moiety acts as a substituent on the benzene (B151609) ring. The oxazole ring is generally considered to be an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic attack. As a deactivating group, it will direct incoming electrophiles to the meta position of the phenyl ring. However, the nitrogen atom of the oxazole can be protonated under strongly acidic conditions, further deactivating the ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, nitration of this compound with a mixture of nitric acid and sulfuric acid would be expected to yield the corresponding meta-nitro derivative, Ethyl 5-chloro-2-(3-nitrophenyl)oxazole-4-carboxylate.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on the Phenyl Ring

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | Ethyl 5-chloro-2-(3-nitrophenyl)oxazole-4-carboxylate |

| Bromination | Br₂, FeBr₃ | Ethyl 2-(3-bromophenyl)-5-chlorooxazole-4-carboxylate |

| Acylation | CH₃COCl, AlCl₃ | Ethyl 5-chloro-2-(3-acetylphenyl)oxazole-4-carboxylate |

Note: These are predicted outcomes based on the principles of electrophilic aromatic substitution and would require experimental validation.

The reaction conditions for these substitutions would need to be carefully controlled to avoid potential side reactions involving the other functional groups in the molecule. For example, the Lewis acids used in Friedel-Crafts reactions could potentially coordinate with the nitrogen or oxygen atoms of the oxazole ring, affecting its reactivity.

Functionalization via Metalation and Cross-Coupling

The presence of a halogen atom on the oxazole ring, specifically the chloro group at the C5 position, renders this compound a prime candidate for functionalization through various cross-coupling reactions. These reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are particularly prevalent for halo-substituted heterocycles. The chloro substituent at C5 can be readily displaced by a variety of coupling partners through well-known methodologies such as Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations would allow for the introduction of aryl, vinyl, alkynyl, and amino groups, respectively, at the C5 position, leading to a diverse array of substituted 2-phenyloxazole-4-carboxylates.

The general scheme for such transformations is depicted below:

Scheme 1: General Representation of Palladium-Catalyzed Cross-Coupling Reactions at the C5 Position

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Expected Product |

| Suzuki-Miyaura | Aryl/Vinylboronic acid or ester | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Ethyl 5-aryl/vinyl-2-phenyloxazole-4-carboxylate |

| Stille | Organostannane | Pd(PPh₃)₄ | Ethyl 5-substituted-2-phenyloxazole-4-carboxylate |

| Heck | Alkene | Pd(OAc)₂/Phosphine ligand | Ethyl 5-alkenyl-2-phenyloxazole-4-carboxylate |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI | Ethyl 5-alkynyl-2-phenyloxazole-4-carboxylate |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃/Buchwald or Hartwig ligand | Ethyl 5-amino-2-phenyloxazole-4-carboxylate |

Metalation offers an alternative route to functionalization. While direct deprotonation of the oxazole ring can be challenging, directed ortho-metalation (DoM) strategies have been employed for substituted oxazoles. In the case of this compound, the directing effect of the ester group at C4 or potential coordination to the oxazole nitrogen could facilitate lithiation at a specific position, although the presence of the chloro group might complicate this approach.

Reactivity of the Oxazole Heterocycle Core

The oxazole ring, while aromatic, possesses inherent reactivity patterns that can be exploited for further molecular modifications. These include ring-opening reactions, rearrangements, and direct functionalization of its C-H bonds.

Ring-Opening and Rearrangement Reactions

Oxazole rings can undergo cleavage under various conditions, often leading to the formation of other heterocyclic systems or acyclic precursors. For instance, nucleophilic attack at the C2 position, which is the most electron-deficient carbon, can initiate ring opening, particularly if the ring is activated by electron-withdrawing groups. In the presence of ammonia (B1221849) or formamide, oxazoles have been shown to rearrange to imidazoles.

Photochemical rearrangements of oxazoles are also known. Irradiation of 2-phenyloxazole has been reported to yield 3-phenyl-2H-azirine-2-carbaldehyde and 4-phenyloxazole. It is plausible that this compound could undergo similar photochemical transformations, potentially leading to complex rearranged products.

Acid-catalyzed ring-opening has also been observed in related systems. For example, 5-methoxy-2-phenyloxazole derivatives, upon treatment with acid, can undergo ring opening to form α,β-dehydroamino acid derivatives. The electron-withdrawing nature of the chloro and carboxylate groups in this compound might influence its susceptibility to such acid-mediated transformations.

C-H Functionalization Strategies

Direct C-H functionalization is a powerful and atom-economical strategy for modifying heterocyclic cores. For this compound, C-H bonds are present on the C2-phenyl ring.

Transition metal-catalyzed C-H activation has been successfully applied to 2-phenyloxazole systems. Rhodium(III)-catalyzed C-H activation of 2-phenyloxazoles, for instance, has been utilized for annulation reactions with diazo compounds to produce isocoumarins and isoquinolinones. This suggests that the ortho-C-H bonds of the phenyl ring in this compound could be targeted for functionalization.

Similarly, iridium-catalyzed C-H borylation is a well-established method for the introduction of a boronate ester group onto aromatic rings. This reaction typically proceeds with high regioselectivity, often governed by steric factors. The resulting borylated product can then serve as a versatile intermediate for subsequent cross-coupling reactions. It is conceivable that the phenyl ring of this compound could undergo iridium-catalyzed borylation, providing another avenue for derivatization.

Table 2: Potential C-H Functionalization Reactions on the Phenyl Ring

| Reaction Type | Catalyst (Typical) | Reagent | Expected Functionalization Site | Potential Product Class |

| Rhodium-catalyzed Annulation | [RhCp*Cl₂]₂ | Diazo compound | ortho-C-H of phenyl ring | Fused heterocyclic systems |

| Iridium-catalyzed Borylation | [Ir(cod)OMe]₂ | Bis(pinacolato)diboron | ortho or meta-C-H of phenyl ring | Borylated phenyloxazole derivatives |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, the precise arrangement of atoms can be determined.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy reveals information about the hydrogen atoms within the molecule. For Ethyl 5-chloro-2-phenyloxazole-4-carboxylate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the ethyl group and the phenyl group.

The ethyl group protons would appear as a quartet and a triplet. The quartet arises from the methylene (B1212753) protons (-CH₂-), which are coupled to the three adjacent methyl protons. The triplet corresponds to the methyl protons (-CH₃), coupled to the two adjacent methylene protons.

The protons on the 2-phenyl substituent would typically appear as a set of multiplets in the aromatic region of the spectrum. The exact chemical shifts and splitting patterns of these aromatic protons depend on their position (ortho, meta, para) relative to the oxazole (B20620) ring and are influenced by the electronic environment.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CH₂- (Ethyl) | ~4.4 | Quartet (q) |

| -CH₃ (Ethyl) | ~1.4 | Triplet (t) |

| Phenyl-H (ortho) | ~8.0 | Multiplet (m) |

Carbon (¹³C) NMR Spectroscopy

Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The spectrum would show signals for the carbonyl carbon of the ester, the carbons of the oxazole ring, the carbons of the phenyl ring, and the two carbons of the ethyl group. The chemical shift of the carbonyl carbon is typically found furthest downfield. The carbons of the heterocyclic and aromatic rings appear in a characteristic region, with their specific shifts influenced by the attached substituents (chloro, phenyl, and carboxylate groups). The upfield region of the spectrum would contain the signals for the ethyl group carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~160 |

| C2 (Oxazole) | ~162 |

| C4 (Oxazole) | ~130 |

| C5 (Oxazole) | ~148 |

| Phenyl C (ipso) | ~126 |

| Phenyl C (ortho, meta, para) | 128-132 |

| -CH₂- (Ethyl) | ~62 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While specific experimental data for two-dimensional NMR of this compound is not widely published, these techniques are invaluable for unambiguous signal assignment.

COSY (Correlation Spectroscopy) would establish correlations between coupled protons, for instance, confirming the connectivity between the methylene and methyl protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with the signals of the carbon atoms they are directly attached to. This would definitively link the ethyl proton signals to the ethyl carbon signals.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands indicating its key functional groups. A strong absorption band is expected for the C=O (carbonyl) stretching of the ester group. The C=N and C=C stretching vibrations of the oxazole and phenyl rings would appear in the fingerprint region. Additionally, C-O stretching bands from the ester and the oxazole ether linkage, as well as a C-Cl stretching vibration, would be present.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | ~1725 |

| C=N (Oxazole) | Stretch | ~1650 |

| C=C (Aromatic/Oxazole) | Stretch | 1600-1450 |

| C-O (Ester/Ether) | Stretch | 1250-1050 |

Raman Spectroscopy

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight and confirming the molecular formula of a compound. For this compound (C₁₂H₁₀ClNO₃), the molecular weight is 251.67 g/mol . In electron ionization mass spectrometry (EI-MS), this compound would be expected to show a distinct molecular ion peak (M⁺) corresponding to this mass. The presence of a chlorine atom would also be evident from the isotopic pattern of the molecular ion peak, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Loss of the ethoxy group (-OC₂H₅): Cleavage of the ester group could lead to the loss of an ethoxy radical (•OC₂H₅, 45 Da), resulting in a prominent acylium ion peak at m/z 206.

Loss of ethylene (B1197577): A McLafferty-type rearrangement could occur, involving the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, followed by the elimination of ethylene (C₂H₄, 28 Da), leading to a fragment ion corresponding to the carboxylic acid.

Cleavage of the phenyl group: Fragmentation of the bond between the oxazole and phenyl rings could result in the loss of a phenyl radical (•C₆H₅, 77 Da), yielding a fragment at m/z 174. Conversely, the formation of a stable benzoyl cation (C₆H₅CO⁺) at m/z 105 is also a common pathway for 2-phenyl substituted heterocycles. researchgate.net

Decarbonylation: Subsequent loss of carbon monoxide (CO, 28 Da) from fragment ions is a common process that can help in elucidating the fragmentation pathway. researchgate.net

The analysis of these characteristic fragment ions allows for the structural confirmation of the different moieties within the molecule.

Table 1: Predicted Mass Spectrometry Fragmentation Data

| Fragment Ion | Proposed Structure / Loss | Predicted m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 251/253 |

| [M - OC₂H₅]⁺ | Loss of ethoxy radical | 206/208 |

| [M - C₂H₄]⁺ | McLafferty rearrangement | 223/225 |

| [C₆H₅CO]⁺ | Benzoyl cation | 105 |

| [M - C₆H₅]⁺ | Loss of phenyl radical | 174/176 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise information on bond lengths, bond angles, and the spatial arrangement of atoms. While a crystal structure for the exact title compound is not publicly available, the structure of a closely related analog, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, has been determined and provides significant insight. vensel.org

The analysis of this analog reveals that the compound crystallizes in the monoclinic space group P2₁/n. The asymmetric unit contains two independent molecules, which exhibit slight conformational differences. vensel.org This type of analysis is crucial for understanding the molecule's preferred geometry and packing behavior in the crystalline lattice.

The conformation of a molecule is defined by the rotation around its single bonds, which can be quantified by torsion angles. In 2,5-disubstituted oxazoles, a key conformational feature is the dihedral angle between the plane of the oxazole ring and the plane of the phenyl ring at the 2-position.

For the bromo-analog, the two independent molecules in the asymmetric unit show different orientations of the ester group and varying dihedral angles between the oxazole and the phenyl rings. vensel.org In similar structures, like ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, the dihedral angle between the phenyl and isoxazole (B147169) rings is reported to be 43.40 (13)°. researchgate.net In another case, ethyl 3-(4-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate, the dihedral angles between the oxazole and benzene (B151609) rings were found to be 46.26 (13)° and 41.59 (13)° for the two different molecules in the asymmetric unit. nih.gov These values indicate that the phenyl ring is significantly twisted out of the plane of the heterocyclic ring, which can be attributed to steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the oxazole ring.

The ethyl carboxylate group also exhibits conformational flexibility. The orientation of this group relative to the oxazole ring is critical. In some structures, the ester group is nearly coplanar with the attached ring, while in others, it is rotated out of the plane. researchgate.net For instance, in one conformer of the chloro-oxazole derivative mentioned above, the C=O group of the ester points away from the benzene ring, with a torsion angle of -170.8 (3)°, while in the other, it points towards the ring with a torsion angle of 17.9 (4)°. nih.gov These conformational variations are often stabilized by intramolecular interactions.

Table 2: Representative Torsion Angles in Related Oxazole Structures

| Compound | Torsion Angle | Angle (°) | Reference |

|---|---|---|---|

| Ethyl 3-(4-chlorophenyl)-...-oxazole-4-carboxylate (Molecule A) | Dihedral angle (Oxazole-Benzene) | 46.26 (13) | nih.gov |

| Ethyl 3-(4-chlorophenyl)-...-oxazole-4-carboxylate (Molecule B) | Dihedral angle (Oxazole-Benzene) | 41.59 (13) | nih.gov |

| Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | Dihedral angle (Phenyl-Isoxazole) | 43.40 (13) | researchgate.net |

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. researchgate.net These non-covalent forces, although weak, collectively determine the stability and physical properties of the crystal. mdpi.com

In the crystal structure of the analogous ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, the packing is stabilized by a combination of intramolecular C-H···O and C-H···N hydrogen bonds, as well as intermolecular C-H···O hydrogen bonds. vensel.org Hirshfeld surface analysis of this structure revealed that H···H contacts contribute the most to the intermolecular interactions (34.4%), indicating the importance of van der Waals forces in the crystal packing. vensel.org

In many organic crystals, molecules are linked into chains, sheets, or more complex three-dimensional networks. researchgate.net For example, in the crystal of ethyl 3-(4-chlorophenyl)-...-oxazole-4-carboxylate, molecules are linked into chains along the c-axis by weak C-H···Cl interactions. nih.gov The analysis of these interactions is crucial for crystal engineering, where the goal is to design crystals with specific properties. mdpi.com The presence of the chloro- and phenyl- substituents in the title compound suggests that C-H···Cl, C-H···O, and potentially π-π stacking interactions between phenyl rings could play a significant role in its crystal packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic and heteroaromatic compounds like this compound, the most significant electronic transitions are typically π → π* transitions. nih.gov

The UV-Vis spectra of 2-phenyloxazole (B1349099) derivatives generally exhibit strong absorption bands in the UV region. Studies on related 2-(2'-hydroxyphenyl)benzoxazole derivatives show maximum absorption wavelengths (λmax) ranging from 336 to 374 nm, which correspond to π → π* transitions within the conjugated system. researchgate.net The extended conjugation involving the phenyl ring, the oxazole ring, and the carboxylate group in the title compound is expected to result in strong absorption in a similar region.

The solvent can influence the position of the absorption maximum. nih.gov A shift to a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift) can occur depending on the polarity of the solvent and the nature of the electronic transition. For π → π* transitions, an increase in solvent polarity often leads to a bathochromic shift. The absorption spectrum of 2-phenoxathiinyl-5-phenyloxazole derivatives, for instance, shows a significant dependence of the emission maximum on solvent polarity, indicating a charge transfer character in the excited state. nih.gov

Table 3: Typical UV-Vis Absorption Data for Related Heterocyclic Compounds

| Compound Class | λmax (nm) | Type of Transition | Reference |

|---|---|---|---|

| 2-(2'-Hydroxyphenyl)benzoxazoles | 336 - 374 | π → π* | researchgate.net |

| 2,1,3-Benzoxadiazole Derivatives | ~419 | π → π* | researchgate.net |

| Furosemide (related structure) | 324 | π → π* | researchgate.net |

Theoretical and Computational Chemistry of Ethyl 5 Chloro 2 Phenyloxazole 4 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in predicting the molecular properties and chemical behavior of organic molecules. These computational methods provide insights into the electronic structure, reactivity, and stability of compounds like Ethyl 5-chloro-2-phenyloxazole-4-carboxylate.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations, typically using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to determine its optimized geometry, vibrational frequencies, and electronic properties. These studies would reveal the most stable three-dimensional arrangement of the atoms and provide data on bond lengths, bond angles, and dihedral angles, offering a foundational understanding of the molecule's structure.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, an FMO analysis would map the distribution of these orbitals and calculate the energy gap, which would help in predicting its behavior in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Value (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Note: This table is for illustrative purposes. No published data is available for this specific compound.

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MESP map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, an MESP analysis would identify the electron-rich areas, likely around the oxygen and nitrogen atoms of the oxazole (B20620) ring and the carbonyl oxygen of the ester group, as well as electron-deficient areas. This provides a visual guide to its intermolecular interactions and reactivity.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is also a key tool for elucidating the mechanisms of chemical reactions, identifying intermediates, and determining the structures and energies of transition states.

The synthesis of the oxazole ring in this compound likely involves a cyclization reaction. Computational studies could be employed to investigate the potential pathways for this cyclization. By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the most energetically favorable reaction mechanism. This involves locating the transition state structures on the potential energy surface and calculating the activation energy for each step. Such a study would provide fundamental insights into the formation of this heterocyclic system.

Theoretical Understanding of Substitution and Cross-Coupling Mechanisms

The chlorine atom at the C5 position of the oxazole ring is a key site for nucleophilic substitution and, more significantly, for palladium-catalyzed cross-coupling reactions. nih.gov Theoretical studies, primarily using Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of these transformations. rsc.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, provide a powerful means to functionalize the oxazole core by forming new carbon-carbon bonds. rsc.orgdntb.gov.ua The generally accepted catalytic cycle for these reactions involves three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: The initial and often rate-determining step involves the insertion of a low-valent palladium(0) complex into the carbon-chlorine (C-Cl) bond at the C5 position of the oxazole ring. nih.gov Computational models indicate that monoligated palladium species, often formed from bulkier phosphine (B1218219) ligands, are highly reactive in this step due to being coordinatively unsaturated. nih.gov The reactivity of the C-Cl bond is influenced by the electronic properties of the oxazole ring. The oxazole nucleus is electron-deficient, which can facilitate the oxidative addition step. pharmaguideline.comwikipedia.org

Transmetalation: Following oxidative addition, the resulting organopalladium(II) complex undergoes transmetalation. In this step, an organic group is transferred from a main-group organometallic compound (e.g., an organoboron reagent in Suzuki coupling or an organotin reagent in Stille coupling) to the palladium center, displacing the chloride ion. rsc.org Theoretical studies can model the transition state of this step, helping to understand the role of the base (in Suzuki coupling) and the nature of the ligands on the palladium atom.

For this compound, theoretical calculations would predict the relative reactivity of the C5-Cl bond compared to other potential reaction sites. The electron-withdrawing nature of the adjacent ester group at C4 and the electronic characteristics of the oxazole ring system are key factors that computational models can quantify. semanticscholar.org

| Reaction Type | Key Mechanistic Steps | Theoretical Insights from DFT |

| Suzuki Coupling | Oxidative Addition, Transmetalation (with Organoboron), Reductive Elimination | Models transition states, determines energy barriers, explains ligand and base effects. |

| Stille Coupling | Oxidative Addition, Transmetalation (with Organotin), Reductive Elimination | Elucidates ligand influence on reaction rates, predicts regioselectivity. |

| Nucleophilic Aromatic Substitution | Nucleophilic Attack, Formation of Meisenheimer-like intermediate, Leaving Group Departure | Calculates activation energies, maps the reaction pathway, evaluates the stability of intermediates. |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and how its shape influences its interactions and properties. The molecule possesses several rotatable bonds: between the oxazole and the phenyl ring (C2-Ph), and within the ethyl carboxylate group (C4-C=O, C-O, and O-CH2).

Conformational Analysis using computational methods like DFT helps to identify the most stable conformers (ground-state geometries) by calculating their potential energies. irjweb.com For a similar compound, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, single-crystal X-ray diffraction revealed a nearly planar arrangement between the oxazole and phenyl rings, a feature stabilized by intramolecular interactions. vensel.org For the title compound, theoretical calculations would likely predict a similar low-energy conformation where the phenyl ring and the oxazole ring are nearly coplanar to maximize π-conjugation. The orientation of the ethyl ester group is also critical; DFT calculations can predict the rotational barriers and the preferred spatial arrangement of this group relative to the oxazole ring.

Molecular Dynamics (MD) Simulations provide a dynamic picture of the molecule's behavior over time in a simulated environment (e.g., in a solvent). nih.govnih.gov MD simulations can reveal:

Conformational Flexibility: How the molecule transitions between different low-energy conformations at a given temperature.

Solvent Effects: The influence of the solvent on the conformational preferences and the formation of solvent shells around the molecule.

Intermolecular Interactions: How molecules of this compound might interact with each other in a condensed phase, for instance, through π-stacking of the phenyl and oxazole rings.

These simulations are valuable for bridging the gap between the static picture from DFT calculations and the dynamic reality of the molecule in solution. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the structural elucidation and characterization of molecules. mdpi.com

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT (e.g., B3LYP functional). ruc.dknih.gov The process involves:

Optimizing the molecular geometry at a chosen level of theory.

Calculating the NMR shielding tensors for this geometry.

Converting the calculated isotropic shielding values into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. mdpi.com

For this compound, theoretical calculations can predict the chemical shifts for all hydrogen and carbon atoms. lookchem.com For instance, the chemical shift of the C5 carbon would be significantly influenced by the attached chlorine atom. The predicted spectra can be compared with experimental data to confirm the structure or to assign specific signals. researchgate.net

Predicted ¹³C NMR Chemical Shifts (Illustrative) This table is illustrative, based on general principles and data for similar structures. Actual values require specific DFT calculations.

| Carbon Atom | Estimated Chemical Shift (ppm) | Influencing Factors |

|---|---|---|

| C2 (Oxazole) | 160-165 | Attached to O, N, and Phenyl group |

| C4 (Oxazole) | 125-130 | Attached to Ester group |

| C5 (Oxazole) | 140-145 | Attached to Chlorine atom |

| Carbonyl (Ester) | 160-165 | C=O bond |

| Phenyl C (ipso) | 128-132 | Attached to Oxazole ring |

| Ethyl CH₂ | 60-65 | Attached to Ester Oxygen |

Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) and Raman spectra of a molecule. scilit.com By performing a frequency calculation on the optimized geometry, one can obtain the harmonic vibrational frequencies and their corresponding intensities. nih.gov These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. mdpi.com

Key predicted vibrational modes for this compound would include:

C=O Stretch: A strong absorption in the IR spectrum, typically around 1700-1730 cm⁻¹, from the ethyl ester group.

C=N and C=C Stretches: Vibrations from the oxazole and phenyl rings, appearing in the 1400-1650 cm⁻¹ region.

C-Cl Stretch: A vibration at lower frequencies, typically in the 600-800 cm⁻¹ range, characteristic of the carbon-chlorine bond.

C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the ethyl group just below 3000 cm⁻¹.

These predicted spectra are invaluable for interpreting experimental IR and Raman data and assigning observed bands to specific molecular motions. nih.govuantwerpen.be

Role of Ethyl 5 Chloro 2 Phenyloxazole 4 Carboxylate As a Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Polyheterocyclic Systems

The strategic placement of a chlorine atom at the 5-position and an ethyl carboxylate group at the 4-position of the 2-phenyloxazole (B1349099) ring makes Ethyl 5-chloro-2-phenyloxazole-4-carboxylate a highly valuable intermediate for the synthesis of fused and multi-heterocyclic systems. The chloro substituent, in particular, serves as a key functional handle for introducing further molecular complexity through various cross-coupling reactions.

Detailed research has demonstrated the utility of analogous 2-substituted-5-chlorooxazole-4-carboxylates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. korea.ac.kr While direct examples for the 2-phenyl derivative are not extensively detailed in readily available literature, the reactivity patterns of similar oxazoles strongly suggest its applicability in these transformations. For instance, the palladium-catalyzed reaction of a 5-chlorooxazole with an appropriate coupling partner, such as an organoboron compound in a Suzuki-Miyaura coupling or an alkene in a Heck reaction, would lead to the formation of a new carbon-carbon bond at the 5-position of the oxazole (B20620) ring. korea.ac.kr This methodology is instrumental in constructing bi-aryl or vinyl-substituted oxazoles, which can then undergo further cyclization reactions to form polyheterocyclic frameworks.

A notable synthetic strategy involves the initial coupling at the 5-position, followed by transformations of the ethyl carboxylate group at the 4-position. This ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into an amide or other reactive intermediates. These intermediates can subsequently participate in intramolecular cyclization reactions, leading to the formation of fused ring systems. For example, the synthesis of oxazolo[4,5-c]-quinolinone analogs has been achieved from a similar ethyl 2-aminooxazole-4-carboxylate precursor, which underwent a Sandmeyer reaction to introduce a chloro group, followed by a series of palladium-catalyzed and cyclization steps. korea.ac.kr This highlights the potential of the chloro and carboxylate functionalities in concert to build intricate polyheterocyclic structures.

| Reaction Type | Coupling Partner | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid | Ethyl 2,5-diaryl-oxazole-4-carboxylate |

| Heck Coupling | Alkene | Ethyl 5-vinyl-2-phenyl-oxazole-4-carboxylate |

| Sonogashira Coupling | Terminal alkyne | Ethyl 5-alkynyl-2-phenyl-oxazole-4-carboxylate |

| Buchwald-Hartwig Amination | Amine | Ethyl 5-amino-2-phenyl-oxazole-4-carboxylate |

Scaffold for the Development of New Synthetic Reagents and Ligands

The rigid and well-defined geometry of the oxazole ring in this compound makes it an excellent scaffold for the design and synthesis of novel synthetic reagents and ligands. The ability to selectively functionalize the 5-position via the chloro group, and the 4-position through the ester, allows for the introduction of various coordinating atoms and functional groups in a controlled manner.

Substituted oxazoles are known to act as ligands in coordination chemistry, where the nitrogen and oxygen atoms of the oxazole ring can coordinate to metal centers. By strategically modifying the substituents on the oxazole core, the steric and electronic properties of the resulting ligands can be fine-tuned. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce phosphorus, sulfur, or nitrogen-containing moieties at the 5-position, creating bidentate or tridentate ligands with potential applications in catalysis. jocpr.com

The ethyl carboxylate group at the 4-position offers another avenue for modification. It can be converted into a variety of other functional groups, such as amides, hydroxymethyl groups (via reduction), or other esters. These modifications can be used to attach the oxazole scaffold to a solid support for use in heterogeneous catalysis or to introduce additional coordination sites. The development of such tailored ligands is crucial for advancing various catalytic processes, including asymmetric synthesis, where the ligand's structure dictates the stereochemical outcome of the reaction.

| Functionalization Position | Reaction Type | Introduced Moiety | Potential Application |

| 5-position (via chloro group) | Buchwald-Hartwig Amination | Substituted amine | Ligand for catalysis |

| 5-position (via chloro group) | Suzuki-Miyaura Coupling | Aryl group with coordinating atoms | Ligand for catalysis |

| 4-position (via ester group) | Amidation | Amide with coordinating side chain | Ligand for catalysis |

| 4-position (via ester group) | Reduction to alcohol | Hydroxymethyl group | Linker for solid-phase synthesis |

Applications in Advanced Materials Science

The unique electronic and photophysical properties of the oxazole ring, particularly when substituted with aromatic groups, make this compound a promising building block for the creation of advanced materials with applications in polymer science, fluorescent dyes, and optoelectronics.

Substituted oxazoles are known to be fluorescent compounds, and their emission properties can be tuned by altering the substituents on the oxazole core. cbccollege.in The 2-phenyl group in this compound already provides a degree of conjugation that is favorable for fluorescence. Further extension of this conjugation through reactions at the 5-position, for example, by introducing other aromatic or heteroaromatic groups via Suzuki-Miyaura coupling, can lead to the development of novel fluorescent dyes with tailored absorption and emission wavelengths. korea.ac.kr

In the field of polymer science, this compound can serve as a precursor to functional monomers. The ethyl carboxylate group can be modified to incorporate a polymerizable group, such as an acrylate (B77674) or a vinyl group. The resulting monomer can then be polymerized or copolymerized to produce polymers with pendant oxazole units. These polymers could exhibit interesting optical properties, such as fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors. nih.gov The presence of the chloro and phenyl groups allows for further post-polymerization modification, enabling the fine-tuning of the material's properties.

The development of organic materials for optoelectronic devices often relies on molecules with extended π-conjugated systems. The oxazole ring is a component of many such systems. By using this compound as a starting material, it is possible to construct larger, more complex conjugated molecules through iterative cross-coupling reactions. These molecules could find applications as organic semiconductors or as components in dye-sensitized solar cells. The versatility of this building block allows for the systematic variation of the molecular structure, which is key to understanding structure-property relationships and designing new materials with enhanced performance.

| Application Area | Synthetic Strategy | Key Feature |

| Fluorescent Dyes | Suzuki-Miyaura coupling at the 5-position | Extended π-conjugation, tunable emission |

| Polymer Precursors | Modification of the ester group to a polymerizable moiety | Introduction of fluorescent oxazole units into a polymer backbone |

| Optoelectronic Devices | Synthesis of extended conjugated systems | Creation of novel organic semiconductors |

Future Directions and Emerging Research Avenues in Oxazole Chemistry

Exploration of Novel Reactivity and Uncatalyzed Transformations

Uncovering new reactions and transformations of the oxazole (B20620) ring is essential for expanding its synthetic utility. A key area of interest is the development of uncatalyzed reactions that can proceed under thermal or photochemical conditions.

Key Research Findings:

Diels-Alder Reactions: The oxazole ring can act as a diene in Diels-Alder reactions, providing a powerful route to synthesize substituted pyridines and furans. clockss.orgresearchgate.net While these reactions are well-established, ongoing research seeks to expand their scope and understand the factors controlling their regioselectivity. clockss.org

Reactions with Heterodienophiles: Electron-rich oxazoles have been shown to react with a variety of heterodienophiles (containing C=O, C=N, N=N bonds), leading to other five-membered heterocyclic systems like imidazolines, oxazolines, and triazolines. clockss.org

Ring-Opening and Rearrangement: Oxazoles can be converted into other heterocycles, such as pyrroles, pyrimidines, and imidazoles, through nucleophilic addition followed by ring-opening and recyclization. tandfonline.com These transformations provide versatile pathways to diverse chemical scaffolds.

Integration into Automated Synthesis and Flow Chemistry Platforms

The demand for large libraries of compounds for high-throughput screening in drug discovery has spurred the integration of oxazole synthesis into automated and continuous flow platforms. durham.ac.ukresearchgate.net These technologies offer significant advantages in terms of speed, efficiency, and safety.

Key Research Findings:

Flow Chemistry for Oxazole Synthesis: Continuous flow reactors provide excellent control over reaction parameters like temperature and time, leading to improved yields and purities. durham.ac.ukacs.org This technology has been successfully applied to the multi-step synthesis of oxazole intermediates, enabling the production of multigram quantities without the need for intermediate purification steps. uc.ptresearchgate.net A fully automated mesofluidic flow reactor has been developed for the rapid synthesis of 4,5-disubstituted oxazoles, capable of producing up to 10 grams of material. durham.ac.uk

Automated Library Generation: Automated platforms are being used to rapidly generate diverse sets of oxazole derivatives. durham.ac.uk By integrating solid-supported reagents and scavengers within a flow system, libraries of distinct oxazoles can be prepared efficiently, accelerating the discovery of new bioactive molecules. durham.ac.uk

| Technology | Advantages | Application in Oxazole Synthesis |

| Flow Chemistry | Precise reaction control, enhanced safety, scalability, reduced workup. uc.pt | Multi-step synthesis of oxazole intermediates and gram-scale production. durham.ac.ukuc.ptresearchgate.net |

| Automated Synthesis | High-throughput library generation, rapid reaction screening. | On-demand synthesis of focused compound arrays for medicinal chemistry. durham.ac.ukacs.org |

Advanced Computational Modeling for Predictive Synthesis and Reaction Design

Computational tools are becoming increasingly vital for designing synthetic routes and predicting reaction outcomes, thereby saving time and resources. azolifesciences.com

Key Research Findings:

Predictive QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models have been developed for oxazole derivatives to predict their biological activity. nih.gov These models help in designing new compounds with enhanced therapeutic potential.

Reaction Yield Prediction: Machine learning algorithms are being employed to predict the yields of reactions involving azoles. nih.gov These tools can assist chemists in selecting the most promising reaction pathways and optimizing conditions before heading into the lab. nih.gov

Molecular Docking and Simulation: Computational docking studies are used to understand how oxazole derivatives interact with biological targets, such as enzymes and receptors. nih.govjcchems.com This provides insights into their mechanism of action and helps guide the design of more potent inhibitors. nih.gov For example, docking simulations have been used to hypothesize the mechanism of action for 1,3-oxazole derivatives as tubulin inhibitors. nih.gov

Chemo- and Regioselective Functionalization of Poly-Substituted Oxazoles

For complex molecules like Ethyl 5-chloro-2-phenyloxazole-4-carboxylate, the ability to selectively modify one part of the molecule without affecting others is crucial. Developing methods for the precise chemo- and regioselective functionalization of the oxazole core is a key research frontier.

Key Research Findings:

Directed Metalation: The acidity of the hydrogen atoms on the oxazole ring varies (C2 > C5 > C4), which can be exploited for selective functionalization. semanticscholar.org The use of TMP (2,2,6,6-tetramethylpiperidide) bases of magnesium and zinc allows for the regioselective metalation at different positions of the oxazole ring. These metalated intermediates can then react with various electrophiles to introduce a wide range of substituents, enabling the synthesis of 2,4,5-trisubstituted oxazoles. nih.gov

Catalyst-Controlled Arylation: Direct arylation reactions, where a C-H bond is converted to a C-aryl bond, offer a streamlined approach to functionalization. By choosing the appropriate catalyst and conditions, it is possible to control the position of arylation on the oxazole ring. tandfonline.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-chloro-2-phenyloxazole-4-carboxylate, and how can reaction efficiency be maximized?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted oxazole precursors. For example, refluxing ethyl 2-chloro-2-oxoacetate with phenyl-substituted amines in toluene under acidic catalysis (e.g., methylsulfonic acid) for 6 hours, monitored by TLC for completion . Yield optimization may require inert atmosphere control, stoichiometric adjustments (1:1 molar ratios), and post-reaction purification via flash chromatography (EtOAc:cyclohexane, 1:1) to isolate the product (37% yield reported) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves inspected for integrity, flame-retardant lab coats, and fume hoods to avoid inhalation of vapors. Store refrigerated in airtight containers to prevent moisture absorption and electrostatic charge buildup. Contaminated equipment must be decontaminated with ethanol prior to disposal .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic signals should be prioritized?

- Methodological Answer :

- NMR : H NMR should show a triplet for the ethyl ester (–CHCH, δ ~1.3 ppm) and a singlet for the oxazole C5–Cl group (δ ~7.5 ppm).

- IR : Strong C=O stretching (~1700 cm) and C–Cl vibrations (~750 cm).

- MS : Molecular ion peak [M+H] at m/z 281.7 (calculated for CHClNO). Cross-reference with X-ray crystallography data to resolve ambiguities .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX refine the crystal structure and identify non-covalent interactions?

- Methodological Answer : Use SHELXL for structure refinement by importing intensity data (HKL format). Assign hydrogen atoms via riding models (C–H: 0.93–0.97 Å) and analyze intermolecular interactions (e.g., N–H···O hydrogen bonds) using Mercury software. Validate thermal displacement parameters (U) to detect disorder or twinning .

Q. What computational strategies predict the electronic properties or reactivity of this oxazole derivative?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to map frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Compare with experimental UV-Vis spectra (λ ~270 nm for π→π* transitions) to assess charge-transfer behavior. Solvent effects can be modeled using the polarizable continuum model (PCM) .

Q. How do structural modifications (e.g., substituent position on the phenyl ring) alter physicochemical properties?

- Methodological Answer : Synthesize analogs (e.g., 4-nitro or 4-amino derivatives) and compare logP values (HPLC retention times) for lipophilicity trends. X-ray diffraction of analogs reveals steric effects (e.g., dihedral angles >80° between phenyl and oxazole rings reduce conjugation) .

Q. How can discrepancies between spectroscopic and crystallographic data be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.